Desbutyl Dronedarone-d6 Hydrochloride is a deuterated analogue of desbutyl dronedarone, which itself is a derivative of dronedarone, a drug used primarily in the treatment of atrial fibrillation and atrial flutter. This compound is characterized by the substitution of hydrogen atoms with deuterium, enhancing its stability and metabolic properties. The introduction of deuterium can influence the pharmacokinetics and pharmacodynamics of the drug, potentially leading to reduced side effects and improved efficacy.
Desbutyl Dronedarone-d6 Hydrochloride can be sourced from various chemical suppliers specializing in pharmaceutical standards. It is available for research purposes and is often used in studies related to drug metabolism and pharmacokinetics. Notable suppliers include LGC Standards and SCBT, which provide high-quality reference materials for analytical testing .
This compound falls under the category of pharmaceutical intermediates and is specifically classified as a deuterated compound. It is utilized in biochemical research, particularly in studies involving cytochrome P450 enzymes, which play a crucial role in drug metabolism.
The synthesis of Desbutyl Dronedarone-d6 Hydrochloride involves several steps, primarily focusing on the selective deuteration of the parent compound. The process typically includes:
The synthesis may involve specific reagents such as deuterated solvents (e.g., deuterated dimethyl sulfoxide) and catalysts that facilitate the incorporation of deuterium into the molecular framework. The reaction conditions, including temperature and pressure, are optimized to maximize yield while minimizing by-products.
The molecular structure of Desbutyl Dronedarone-d6 Hydrochloride retains the core framework of dronedarone but features deuterium substitutions at key positions. The chemical formula can be represented as , where denotes deuterium.
Desbutyl Dronedarone-d6 Hydrochloride undergoes various metabolic reactions similar to its non-deuterated counterpart. Key reactions include:
Studies have shown that deuteration can alter the metabolic pathway by increasing bond dissociation energy, thus affecting the rate at which these reactions occur . This property can lead to reduced formation of reactive metabolites that are often responsible for adverse effects.
Desbutyl Dronedarone-d6 Hydrochloride functions primarily as an antiarrhythmic agent by blocking potassium channels and inhibiting sodium channels in cardiac tissues. This action stabilizes cardiac electrical activity and reduces abnormal heart rhythms.
Research indicates that deuterated analogues like Desbutyl Dronedarone-d6 exhibit similar electrophysiological properties to their non-deuterated forms but may show altered kinetics due to the presence of deuterium . This modification can enhance therapeutic outcomes while minimizing side effects associated with conventional dronedarone.
Desbutyl Dronedarone-d6 Hydrochloride is primarily used in scientific research settings:
Desbutyl Dronedarone-d6 Hydrochloride is systematically named as:N-[2-Butyl-3-[4-[3-(butylamino)propoxybenzoyl]-5-benzofuranyl]-methanesulfonamide-d6 Hydrochloride. Key synonyms identified across regulatory and commercial sources include:
These designations highlight its role as a deuterated impurity reference standard in pharmaceutical analysis.
The compound features site-specific deuterium incorporation, with the molecular formula C₂₇H₃₀D₆ClN₂O₅S (hydrogen chloride salt form). Key molecular attributes include:
Table 1: Molecular Attributes of Desbutyl Dronedarone-d6 Hydrochloride
Property | Value | |
---|---|---|
Molecular Weight | 543.15 g/mol | |
Exact Mass | 542.25 Da | |
Isotopic Enrichment | >95% D6 | |
Deuterium Positions | Propylamine chain | |
Purity (HPLC) | >95% | [1] [3] [5] |
The six deuterium atoms are incorporated at the 1,1,2,2,3,3 positions of the propylamine side chain, replacing all hydrogen atoms in the -CH₂- groups. This strategic deuteration minimizes metabolic cleavage while retaining physicochemical properties nearly identical to the non-deuterated analog [3] [6].
While crystallographic data is not explicitly provided in the sources, spectroscopic characterization confirms structural integrity:
Structural identifiers from commercial sources:
C(=O)(C=1C=2C(OC1CCCC)=CC=C(NS(C)(=O)=O)C2)C3=CC=C(OC(C(C(NCCCC)([2H])[2H])([2H])[2H])([2H])[2H]C=C3.Cl
inchi InChI=1S/C27H36N2O5S.ClH/c1-4-6-9-25-26(23-19-21(29-35(3,31)32)12-15-24(23)34-25)27(30)20-10-13-22(14-11-20)33-18-8-17-28-16-7-5-2;/h10-15,19,28-29H,4-9,16-18H2,1-3H3;1H/i8D2,17D2,18D2;
[3]
Critical distinctions between deuterated and non-deuterated forms:
Table 2: Isotopic vs. Non-Isotopic Comparison
Parameter | Desbutyl Dronedarone-d6 HCl | Desbutyl Dronedarone HCl (CAS 197431-02-0) | |
---|---|---|---|
CAS Number | 1346598-70-6 | 197431-02-0 | |
Molecular Formula | C₂₇H₃₀D₆ClN₂O₅S | C₂₇H₃₇ClN₂O₅S | |
Molecular Weight | 543.15 g/mol | 537.11 g/mol | |
Mass Shift in MS | +6 Da | N/A | |
Primary Use | Internal standard for analytics | Metabolite reference | [1] [4] [9] |
The 6.04 Da mass difference arises exclusively from deuterium substitution, enabling clear chromatographic resolution (HPLC, LC-MS) between the deuterated standard and its non-deuterated metabolite. This facilitates precise quantification of dronedarone metabolites in biological matrices without interference [1] [8].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9